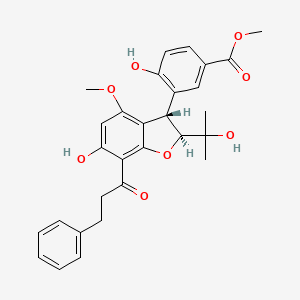

Piperaduncin B

Description

Properties

CAS No. |

155023-55-5 |

|---|---|

Molecular Formula |

C29H30O8 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

methyl 4-hydroxy-3-[(2S,3S)-6-hydroxy-2-(2-hydroxypropan-2-yl)-4-methoxy-7-(3-phenylpropanoyl)-2,3-dihydro-1-benzofuran-3-yl]benzoate |

InChI |

InChI=1S/C29H30O8/c1-29(2,34)27-23(18-14-17(28(33)36-4)11-13-19(18)30)25-22(35-3)15-21(32)24(26(25)37-27)20(31)12-10-16-8-6-5-7-9-16/h5-9,11,13-15,23,27,30,32,34H,10,12H2,1-4H3/t23-,27-/m0/s1 |

InChI Key |

KGNWKZGVYSTAOX-HOFKKMOUSA-N |

SMILES |

CC(C)(C1C(C2=C(C=C(C(=C2O1)C(=O)CCC3=CC=CC=C3)O)OC)C4=C(C=CC(=C4)C(=O)OC)O)O |

Isomeric SMILES |

CC(C)([C@@H]1[C@H](C2=C(C=C(C(=C2O1)C(=O)CCC3=CC=CC=C3)O)OC)C4=C(C=CC(=C4)C(=O)OC)O)O |

Canonical SMILES |

CC(C)(C1C(C2=C(C=C(C(=C2O1)C(=O)CCC3=CC=CC=C3)O)OC)C4=C(C=CC(=C4)C(=O)OC)O)O |

Synonyms |

2'-hydroxy-4'-methoxy-2'-(1-hydroxy-1-methylethyl)-2'',3''-dihy- drofurano(4'',5''-5',6'')-3''-(2-hydroxy-5-methoxycarbonylphenyl)dihydrochalcone piperaduncin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Piperaduncin A and Piperaduncin C

Piperaduncin A and C are structurally related chalcone derivatives isolated from Piper aduncum. Key differences include:

Functional Insights :

- Antibacterial Potency : this compound demonstrates superior activity against B. subtilis compared to A and C, likely due to its lipophilic nature enhancing membrane penetration .

- Antifungal Activity : Piperaduncin C and other derivatives (e.g., asebogenin) are more prominent in antifungal studies, suggesting structural modifications (e.g., hydroxylation) may favor fungal target interactions .

Asebogenin and (−)-Methyllinderatin

These compounds, co-isolated with Piperaduncin C from Piper species, exhibit antifungal activity against Fusarium oxysporum, targeting both mycelial growth and conidial germination . In contrast, this compound’s primary activity is antibacterial, highlighting functional divergence within the same plant extracts.

Piperamide C Series and Piperanine

Isolated from Piper nigrum, these compounds (e.g., Piperamide C, Piperanine) show insecticidal and antifungal activity . Unlike this compound, they are derived from a different Piper species and lack reported cytotoxicity, emphasizing species-specific metabolic pathways .

In-Silico and Mechanistic Comparisons

- This compound : Demonstrates strong docking affinity with bacterial peptide deformylases (PDFs), particularly against Staphylococcus aureus and Escherichia coli, with low binding energies (e.g., −130 kJ/mol) . This aligns with its observed antibacterial activity.

- Piperaduncin A : Binds selectively to bacterial DNA ligases (EcLigA and SaLigA), suggesting a different mechanism of action .

Preparation Methods

Ethanol-Based Extraction

The leaves and twigs of Piper longicaudatum are dried, ground, and subjected to ethanolic extraction. A 70–80% ethanol solution is typically used, leveraging ethanol’s polarity to solubilize dihydrochalcones and associated phenolic compounds. The crude extract is concentrated under reduced pressure, yielding a viscous residue.

Bioactivity-Guided Fractionation

The concentrated extract undergoes sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water). This compound is preferentially extracted into ethyl acetate due to its moderate polarity. Further purification employs column chromatography over silica gel or Sephadex LH-20, with eluents such as chloroform-methanol gradients.

High-Performance Liquid Chromatography (HPLC)

Final isolation is achieved via semi-preparative HPLC using a C18 reverse-phase column. A mobile phase of acetonitrile-water (70:30, v/v) with 0.1% formic acid enhances resolution, allowing the collection of this compound at retention times between 12–15 minutes.

Table 1: Key Parameters for this compound Isolation

| Parameter | Specification |

|---|---|

| Source Material | Piper longicaudatum leaves/twigs |

| Extraction Solvent | 70% ethanol |

| Partition Solvent | Ethyl acetate |

| Chromatography Medium | Silica gel (200–300 mesh) |

| HPLC Conditions | C18 column, acetonitrile-water (70:30) |

| Yield | 0.002–0.005% (dry weight basis) |

Synthetic Approaches to this compound

While natural extraction remains the primary source, synthetic routes are emerging to address supply limitations. These methods focus on constructing the dihydrofurano[4",5":5',6'] scaffold and the 2-hydroxy-5-methoxycarbonylphenyl moiety.

Ring-Closing/Ring-Opening Strategy

A regioselective synthesis involves boron tribromide (BBr₃)-mediated cyclization. The protocol begins with 2-alkylidenetetrahydrofuran precursors, which undergo BBr₃-induced ring cleavage to form ω-bromo intermediates. Subsequent deprotection and cyclization yield the dihydrofurano core.

Critical Steps:

Chalcone Precursor Functionalization

This compound’s chalcone backbone is synthesized via Claisen-Schmidt condensation. A ketone (e.g., 4-methoxyacetophenone) and aldehyde (e.g., 2-hydroxy-5-methoxycarbonylbenzaldehyde) are reacted in ethanol with NaOH catalysis. The resulting chalcone is hydrogenated using Pd/C in methanol to yield the dihydrochalcone intermediate.

Table 2: Synthetic Route Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Claisen-Schmidt | NaOH/EtOH, reflux, 6h | 65–70 |

| Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH, 24h | 85–90 |

| BBr₃ Cyclization | BBr₃/DCM, −78°C, 2h | 40–50 |

Structural Characterization and Validation

Post-isolation or synthesis, this compound is characterized using spectroscopic and spectrometric techniques:

Q & A

Basic: What methodologies are recommended for isolating and characterizing Piperaduncin B from natural sources?

Methodological Answer:

Isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic techniques like column chromatography or HPLC for purification. Structural characterization employs spectroscopic methods:

- NMR (¹H, ¹³C, 2D-COSY) to elucidate skeletal structure.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight and fragmentation patterns.

- X-ray crystallography (if crystallizable) for absolute configuration.

Ensure reproducibility by documenting solvent ratios, temperature, and instrumentation parameters in detail .

Advanced: How can researchers design experiments to evaluate this compound’s mechanism of action against microbial pathogens?

Methodological Answer:

Adopt a PICOT framework :

- Population (P): Bacterial/fungal strains (e.g., Candida albicans).

- Intervention (I): this compound at varying concentrations.

- Comparison (C): Positive controls (e.g., fluconazole) and untreated controls.

- Outcome (O): Minimum inhibitory concentration (MIC), time-kill assays.

- Time (T): 24–72 hours for growth inhibition.

Include dose-response curves and transcriptomic profiling to identify target pathways. Validate findings with genetic knockout models (e.g., CRISPR-Cas9) .

Basic: What analytical techniques are critical for confirming this compound’s purity and structural integrity?

Methodological Answer:

- HPLC-DAD (Diode Array Detection) to assess purity (>95% threshold).

- TLC with multiple solvent systems (e.g., hexane:ethyl acetate gradients).

- Melting point analysis to compare with literature values.

For novel derivatives, include chiral chromatography to resolve enantiomers .

Advanced: How should contradictory data on this compound’s bioactivity across studies be reconciled?

Methodological Answer:

- Statistical rigor: Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to adjust for multiple hypothesis testing .

- Contextual variables: Control for differences in solvent carriers (e.g., DMSO vs. ethanol), cell lines, or microbial strains.

- Meta-analysis: Pool datasets using PRISMA guidelines to identify trends or publication bias .

Basic: What literature review strategies effectively identify gaps in this compound research?

Methodological Answer:

- Use Boolean search strings in databases (PubMed, SciFinder):

("this compound" OR "Piper aduncum") AND ("bioactivity" OR "biosynthesis"). - Prioritize primary literature (journals like Phytochemistry) over reviews.

- Map trends via citation managers (Zotero, EndNote) to visualize understudied areas (e.g., synergistic effects with antibiotics) .

Advanced: What methodologies optimize the yield of this compound in extraction processes?

Methodological Answer:

- Design of Experiments (DoE): Test variables (solvent polarity, extraction time, plant part used) using factorial designs.

- Response Surface Methodology (RSM): Model interactions between parameters (e.g., temperature vs. pressure in supercritical CO₂ extraction).

- Green chemistry metrics: Calculate E-factors to minimize waste .

Basic: How can the PICOT framework structure research questions on this compound’s pharmacological potential?

Methodological Answer:

Example:

- P: Diabetic patients with fungal infections.

- I: Topical this compound formulation.

- C: Standard antifungal therapy (e.g., clotrimazole).

- O: Reduction in infection severity (clinical scoring).

- T: 4-week trial.

Refine using FINER criteria (Feasible, Novel, Ethical) to align with grant requirements .

Advanced: How can this compound’s molecular targets be validated using computational and experimental approaches?

Methodological Answer:

- Molecular docking: Screen against C. albicans CYP51 (lanosterol demethylase) using AutoDock Vina.

- Surface Plasmon Resonance (SPR): Measure binding affinity (KD values).

- RNA-seq: Compare gene expression profiles in treated vs. untreated pathogens .

Basic: What ethical and feasibility criteria apply to in vivo studies of this compound?

Methodological Answer:

- Ethics: Follow ARRIVE guidelines for animal studies; obtain IACUC approval.

- Feasibility: Pilot studies to determine LD₅₀ and subacute toxicity (28-day OECD 407 protocol).

- Sample size: Power analysis (G*Power software) to minimize Type II errors .

Advanced: How can researchers address reproducibility challenges in this compound’s in vivo efficacy studies?

Methodological Answer:

- Blinding: Randomize treatment groups and use coded samples.

- Standardized protocols: Document housing conditions (e.g., diet, light cycles) and administration routes.

- Data sharing: Deposit raw data in repositories like Figshare for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.